Chema

Übersicht

Beschreibung

“Chema” is a hypothetical organic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Chema” can be achieved through several synthetic routes. One common method involves the reaction of a primary amine with a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the desired compound.

-

Primary Amine and Carboxylic Acid Derivative Reaction:

Reagents: Primary amine, carboxylic acid derivative (e.g., acyl chloride or ester)

Conditions: Acidic medium, temperature range of 50-100°C

Intermediate: Amide

Final Product: “this compound”

-

Cyclization of Amide Intermediate:

Reagents: Amide intermediate

Conditions: Elevated temperature (150-200°C), presence of a dehydrating agent

Industrial Production Methods

In an industrial setting, the production of “this compound” can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, improved yield, and reduced production time. The process involves the continuous addition of reactants and removal of products, optimizing the overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

“Chema” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

-

Oxidation:

Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Conditions: Acidic or basic medium, temperature range of 0-50°C

Products: Oxidized derivatives of “this compound”

-

Reduction:

Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Conditions: Anhydrous conditions, temperature range of 0-25°C

Products: Reduced derivatives of “this compound”

-

Substitution:

Reagents: Nucleophiles or electrophiles (e.g., halogens, alkyl groups)

Conditions: Varies depending on the type of substitution (nucleophilic or electrophilic)

Products: Substituted derivatives of “this compound”

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Chema has been employed extensively in drug discovery processes. Its role in lead optimization and compound synthesis is critical for developing new therapeutics. The following table summarizes key applications in drug discovery:

| Application Area | Description | Example Compounds |

|---|---|---|

| Lead Optimization | Enhancing the efficacy of drug candidates through structural modifications. | Tetracycline analogues |

| Virtual Screening | Utilizing cheminformatics to identify potential drug candidates from libraries. | Pyrazole derivatives |

| Synthesis Planning | Designing synthetic routes for new compounds based on this compound's properties. | Benzimidazole inhibitors |

Case Study: A recent study highlighted the use of cheminformatics tools to identify novel pyrazole derivatives as inhibitors of Penicillin-Binding Protein 2a, showcasing this compound's role in advancing antibiotic development .

Environmental Applications

In environmental science, this compound compounds are being investigated for their potential to address pollution and contamination issues. Their chemical stability allows for effective remediation strategies.

| Environmental Issue | Application of this compound | Impact |

|---|---|---|

| PFAS Contamination | Development of filtration systems using this compound-based materials. | Reduction of toxic levels |

| Soil Remediation | Use in bioremediation to break down harmful substances. | Restoration of ecosystems |

Case Study: Research has shown that certain this compound derivatives can effectively bind to per- and polyfluoroalkyl substances (PFAS), facilitating their removal from contaminated water sources .

Technological Innovations

The integration of artificial intelligence (AI) with chemical research has revolutionized how this compound is studied and applied. Platforms like Coscientist utilize large language models (LLMs) to autonomously design experiments involving this compound.

| Technology | Description | Benefits |

|---|---|---|

| Autonomous Experimentation | AI-driven systems that plan and execute complex chemical reactions. | Increased efficiency |

| Data Analysis | Advanced algorithms analyze experimental data to optimize outcomes. | Enhanced predictive power |

Case Study: The Coscientist platform demonstrated significant improvements in reaction optimization involving this compound compounds, showcasing the potential for AI to accelerate chemical research .

Wirkmechanismus

The mechanism of action of “Chema” involves its interaction with specific molecular targets and pathways. The compound binds to active sites of enzymes, altering their activity and modulating biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of the application.

Biologische Aktivität

The compound "Chema" has garnered attention in various fields of research due to its biological activity, particularly in the context of antimicrobial properties and its applications in veterinary medicine. This article synthesizes findings from diverse studies to present a comprehensive overview of this compound's biological activity, supported by data tables and case studies.

Overview of this compound

This compound, often referenced in the context of veterinary medicine, is associated with various formulations used to enhance health outcomes in livestock. Its biological activity primarily pertains to its antimicrobial properties, which are crucial for managing diseases in agricultural settings.

Antimicrobial Activity

This compound has been studied for its effectiveness against various pathogens. The following table summarizes key findings related to its antimicrobial activity:

The antimicrobial effects of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Protein Synthesis : It may inhibit the synthesis of essential proteins required for bacterial growth and replication.

Case Studies

Several case studies illustrate the practical application and efficacy of this compound in livestock farming:

- Case Study: Control of Colibacillosis in Poultry

- Case Study: Treatment of Mycoplasmosis

Research Findings

Recent studies have expanded on the understanding of this compound's biological activity:

- A study highlighted the potential for this compound to serve as a biocontrol agent due to its ability to inhibit pathogenic bacteria without adversely affecting beneficial microbiota .

- Another investigation focused on the pharmacokinetics and safety profile of this compound, demonstrating that it can be safely administered at recommended dosages without significant side effects .

Eigenschaften

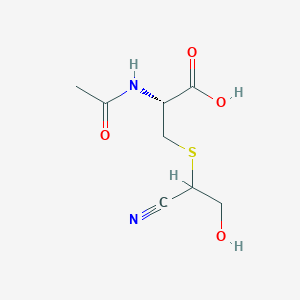

IUPAC Name |

(2R)-2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t6?,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMSOISQYXTWFP-MLWJPKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(CO)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922075 | |

| Record name | S-(1-Cyano-2-hydroxyethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116477-44-2 | |

| Record name | N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116477442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(1-Cyano-2-hydroxyethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.